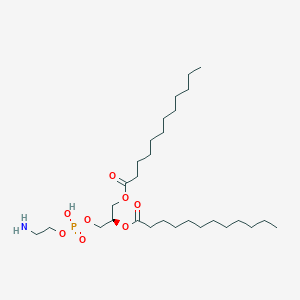
4-(Dihexylamino)benzoic acid
Vue d'ensemble
Description
4-(Dihexylamino)benzoic acid is a chemical compound with the molecular formula C19H31NO2 . The average mass of this compound is 305.455 Da and its monoisotopic mass is 305.235474 Da .
Molecular Structure Analysis
The structural investigation of similar compounds like 4-Dimethylamino benzoic acid has been done using FT-IR, FT-Raman, UV, and NMR spectroscopic techniques . The vibrational assignments, IR, and Raman scattering activity were computed by the density functional theory (DFT) using the 6-311++G (d,p) basis set and the B3LYP method .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Dihexylamino)benzoic acid include a density of 1.0±0.1 g/cm³, boiling point of 446.2±28.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and a flash point of 223.7±24.0 °C . It also has a molar refractivity of 93.8±0.3 cm³ and a polar surface area of 41 Ų .Applications De Recherche Scientifique
Enzymatic Activity and Microbial Utilization
- Enzyme Characterization in Fungi : The filamentous fungus Aspergillus niger degrades benzoic acid derivatives through a pathway involving specific enzymes. This study identified and characterized novel enzymes involved in this pathway, enhancing our understanding of microbial metabolism of aromatic compounds (Lubbers et al., 2019).
Physical Properties and Applications
- Vapor Pressure and Thermodynamics : Research on the vapor pressures of para-substituted benzoic acids, including derivatives similar to 4-(dihexylamino)benzoic acid, provides insights into their physical properties which are crucial for various industrial applications (Monte et al., 2010).
Chemical Interactions and Complex Formation
- Molecular Interactions in Drug Delivery Systems : Studies on the complex formation between benzoic acid derivatives and alpha cyclodextrin in drug industry highlight the role of these compounds in enhancing drug delivery efficiency (Dikmen, 2021).
Molecular Orientation and Stability
- Impact on Hydrogen Bonding : The stability of hydrogen-bonded benzoic acid dimers, including derivatives, is significantly influenced by molecular orientation, which is critical in the study of liquid crystals and related materials (Kato et al., 1993).
Synthetic Applications
- Synthesis and Potential Antiviral Activity : The synthesis of specific benzoic acid derivatives, such as 4-(N-acetylamino)-3-(3-pentyloxy) benzoic acid, shows potential for antiviral applications, demonstrating the pharmaceutical relevance of these compounds (Hu Ai-xi, 2010).
Anion Recognition and Sensing
- Chromogenic and Fluorogenic Properties : 4-(N,N-Dimethylamino)benzoic acid is identified as a selective agent for recognizing specific anions, showcasing its potential in chemical sensing applications (Hou & Kobiro, 2006).
Mitsunobu Reaction and Chemical Transformations
- Role in Organic Synthesis : 4-(Diphenylphosphino)benzoic acid facilitates Mitsunobu reactions, highlighting the role of benzoic acid derivatives in organic synthesis and chemical transformations (Muramoto et al., 2013).
Polymorphism and Crystal Structure
- Polymorph Characterization : Research into the polymorphism of 4-(N,N-dimethylamino)benzoic acid contributes to our understanding of crystal structures and molecular arrangements, important in material science and pharmaceutical formulation (Aakeröy et al., 2005).
Environmental Considerations and Biodegradation
- Herbicide Biodegradation : Benzoic acid derivatives are studied in the context of biodegrading herbicides, demonstrating their environmental significance in mitigating pollution and enhancing sustainability (Ghoshdastidar & Tong, 2013).
Organometallic Compounds and Cytotoxicity
- Structural and Biological Analysis : Organometallic compounds derived from benzoic acids, including their cytotoxic evaluation, are crucial in the development of potential therapeutic agents (Ashraf et al., 2017).
Electronic and Conductive Properties
- Polyaniline Doping : Benzoic acid derivatives are used as dopants in polyaniline, significantly affecting the material's conductive properties, relevant in advanced technology applications (Amarnath & Palaniappan, 2005).
Safety And Hazards
The safety data sheet for a similar compound, 4-Dimethylamino benzoic acid, indicates that it causes skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 4-(Dihexylamino)benzoic acid are not available, it’s worth noting that benzoic acid derivatives have potential applications in various fields. For instance, 4-Dimethylamino benzoic acid is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products . This suggests potential future directions in the development of new UV filters and other cosmetic products.
Propriétés
IUPAC Name |
4-(dihexylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(12-14-18)19(21)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSILWPEYUZTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379376 | |
| Record name | 4-(dihexylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dihexylamino)benzoic acid | |
CAS RN |
134690-32-7 | |
| Record name | 4-(dihexylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















